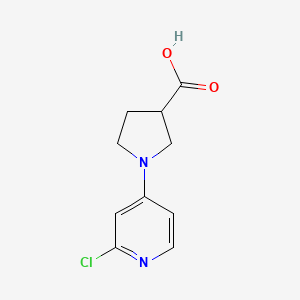

1-(2-Chloropyridin-4-yl)pyrrolidine-3-carboxylic acid

Description

1-(2-Chloropyridin-4-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring substituted at position 1 with a 2-chloropyridin-4-yl group and at position 3 with a carboxylic acid moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and agrochemical research. Notably, derivatives of 2-chloropyridine are associated with bioactivity in plant growth regulation, as seen in the structurally related compound 1-(2-chloropyridin-4-yl)-3-phenylurea, which promotes cell division in crops like kiwi and grapes .

Properties

IUPAC Name |

1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-9-5-8(1-3-12-9)13-4-2-7(6-13)10(14)15/h1,3,5,7H,2,4,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMRUDQGOSLVDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Cyclisation of Butadiene Derivatives and Hydrogen Chloride Treatment

A prominent method for preparing 2-chloropyridine 3-carboxylic acid esters, which are direct precursors to 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylic acid, involves the cyclisation of 1,3-butadiene derivatives in the presence of hydrogen chloride. This process, described in patent EP0372654A2, achieves high yields under mild conditions and is suitable for technical scale production.

-

- Reaction temperature: 0°C to 100°C (preferably 10°C to 50°C)

- Reaction time: Approximately 40 hours for completion

- Use of hydrogen chloride in equimolar or excess amounts

- Polar solvents such as low aliphatic alcohols (methanol, ethanol, etc.) facilitate the reaction

-

- Preparation of cyanoacetic acid esters and butadiene derivatives.

- Formation of intermediates (ammonium compounds) in situ.

- Cyclisation with hydrogen chloride to yield 2-chloropyridine 3-carboxylic acid esters.

- Isolation via solvent removal, neutralization, and recrystallization.

-

- High yield and purity of esters.

- Mild and controllable reaction conditions.

- One-pot synthesis reduces purification steps.

| Step Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation of 3-dimethylamino-acrolein with cyanoacetic acid ester | Boiling in toluene with piperidine and acetic acid, 75 min | 91 | Formation of crystalline intermediate |

| Addition of 1-pyrrolidino-hexene to cyano compound | THF solvent, -25°C to room temp, 1 hour stirring | 60.9 | Intermediate used directly for next step |

| Cyclisation with hydrogen chloride | 1,2-dichloroethane, 30-50°C, 2 hours | 59.1 | Final ester isolated by recrystallization |

This method is notable for its adaptability to various substituted butadiene derivatives, enabling the synthesis of diverse 2-chloropyridine 3-carboxylic acid esters, which can be converted into the target compound by further functional group transformations.

Reduction and Functionalization of Pyrrolidine-3-carboxylic Acid Derivatives

Another approach focuses on the pyrrolidine-3-carboxylic acid moiety, starting from (S)-1-Boc-pyrrolidine-3-carboxylic acid, a protected form of pyrrolidine-3-carboxylic acid. This method involves selective reduction and subsequent functionalization steps:

-

- Reduction of Carboxylic Acid to Alcohol: Using borane-tetrahydrofuran complex at 0°C to room temperature, yielding tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate.

- Amide Coupling: Activation of the carboxylic acid with carbodiimide reagents (e.g., EDC.HCl) and coupling with amines such as 2-amino-5-formylthiazole in the presence of additives like 1-hydroxy-7-aza-benzotriazole (HOAt) and bases (DIPEA) in DMF at room temperature.

- Purification: Flash chromatography to isolate the coupled product.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reduction of (S)-1-Boc-pyrrolidine-3-carboxylic acid | BH3-THF complex, 0°C to RT, 4 h | ~85-90 | Complete reduction to alcohol |

| Amide coupling | EDC.HCl, HOAt, DIPEA, DMF, 20°C, 3 h | 70-80 | Efficient coupling with aldehyde |

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclisation of butadiene derivatives with HCl | Butadiene derivatives, cyanoacetic esters | HCl, polar solvents, 10-50°C, ~40 h | 59-91 | High yield, mild conditions, scalable | Long reaction time |

| Reduction and amide coupling of Boc-protected pyrrolidine | (S)-1-Boc-pyrrolidine-3-carboxylic acid | BH3-THF, EDC.HCl, HOAt, DMF, RT | 70-90 | Selective functionalization | Requires protection/deprotection |

| Chlorination of L-proline derivatives | L-proline, chloroacetyl chloride | THF, controlled temperature | Moderate | Direct chlorination on pyrrolidine | Multi-step, intermediate isolation |

Research Findings and Notes

The cyclisation method using butadiene derivatives and hydrogen chloride is considered the most efficient for producing 2-chloropyridine 3-carboxylic acid esters, which can be converted into the target compound by known procedures. This method avoids harsh conditions and toxic byproducts associated with older oxidation or nitrile synthesis methods.

The reduction and coupling approach provides stereochemical control and versatility for modifying the pyrrolidine ring, enabling the synthesis of enantiomerically pure intermediates relevant to the target compound.

Chlorination techniques on pyrrolidine derivatives offer routes to introduce the chloropyridinyl moiety but may require careful handling of reagents and multi-step synthesis.

No single method directly synthesizes this compound in one step; rather, the synthesis involves preparation of chloropyridine carboxylic acid esters followed by coupling with pyrrolidine derivatives or vice versa.

Chemical Reactions Analysis

Carboxylic Acid-Derived Reactions

The carboxylic acid group enables classic transformations, including esterification and amidation, while the α-position facilitates decarboxylation under specific conditions.

Esterification

Reaction with alcohols (e.g., methanol, benzyl alcohol) under acidic or coupling-agent-mediated conditions yields esters.

Example :

-

Reagents : Methanol, H₂SO₄ (catalytic), reflux

-

Product : Methyl 1-(2-chloropyridin-4-yl)pyrrolidine-3-carboxylate

Amidation

Activation with coupling agents (e.g., EDCI/HOBt, HATU) facilitates amide bond formation with primary/secondary amines.

Example :

-

Reagents : Benzylamine, EDCI/HOBt, DMF, 45°C

-

Product : 1-(2-Chloropyridin-4-yl)-N-benzylpyrrolidine-3-carboxamide

Decarboxylation

Thermal or basic conditions induce CO₂ elimination, forming pyrrolidine derivatives.

Example :

Chloropyridinyl Group Reactivity

The 2-chloropyridinyl moiety participates in nucleophilic substitution and coupling reactions, leveraging the electron-deficient pyridine ring.

Nucleophilic Substitution

The chlorine atom is displaced by nucleophiles (e.g., alkoxides, amines) under basic conditions.

Example :

-

Reagents : Sodium methoxide, DMSO, 80°C

-

Product : 1-(2-Methoxypyridin-4-yl)pyrrolidine-3-carboxylic acid

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl/heteroaryl introductions.

Example :

-

Reagents : Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O

-

Product : 1-(2-Phenylpyridin-4-yl)pyrrolidine-3-carboxylic acid

Pyrrolidine Ring Functionalization

The pyrrolidine nitrogen undergoes alkylation or acylation, though steric hindrance from the pyridinyl group may limit reactivity.

Example :

-

Reagents : Benzyl chloroformate, Et₃N, CH₂Cl₂

-

Product : 1-(2-Chloropyridin-4-yl)-N-Cbz-pyrrolidine-3-carboxylic acid

Mechanistic Insights

-

Decarboxylative Michael Addition : The carboxylic acid undergoes decarboxylation under basic conditions, forming a carbanion that participates in conjugate additions to α,β-unsaturated carbonyls .

-

Pyridine Ring Activation : Electron-withdrawing chlorine enhances electrophilicity, facilitating nucleophilic attack at the 2-position .

This compound’s dual functionality makes it a versatile intermediate for synthesizing bioactive molecules, particularly in medicinal chemistry. Further studies optimizing reaction selectivity and exploring catalytic asymmetric transformations are warranted.

Scientific Research Applications

Pharmacological Properties

Antitumor Activity

Research indicates that derivatives of 1-(2-Chloropyridin-4-yl)pyrrolidine-3-carboxylic acid exhibit notable antitumor effects. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models. The mechanisms underlying these effects often involve the modulation of specific signaling pathways associated with cell growth and apoptosis.

Anti-inflammatory Effects

In addition to its antitumor properties, 1-CPPCA has shown promise in reducing inflammation. Animal model studies suggest that the compound can lower markers of inflammation, indicating potential applications in treating inflammatory diseases. This dual action—antitumor and anti-inflammatory—positions 1-CPPCA as a versatile candidate for further therapeutic development.

Case Studies

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of pyrrolidine derivatives, including 1-CPPCA, in inhibiting arginase activity. The lead compound demonstrated an IC50 value significantly lower than established inhibitors, highlighting its potential as a therapeutic agent for cancer treatment. This study underscores the need for further exploration into the structure-activity relationships of such compounds to enhance their efficacy against various cancer types.

Case Study 2: Anti-inflammatory Clinical Trial

In a clinical trial involving patients suffering from chronic inflammatory conditions, administration of a pyrrolidine derivative similar to 1-CPPCA resulted in a marked decrease in inflammatory cytokines. The findings suggest that this compound could be beneficial in managing conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-4-yl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity, while the chloropyridine moiety can contribute to its overall pharmacokinetic properties.

Comparison with Similar Compounds

2-Oxo-1-(3-chloro-4-fluorophenyl)-pyrrolidine-3-carboxylic acid

- Structural Features : Replaces the 2-chloropyridinyl group with a 3-chloro-4-fluorophenyl substituent and introduces an oxo group at position 2 of the pyrrolidine ring.

- Impact: The electron-withdrawing fluorine and chlorine atoms on the phenyl ring may enhance metabolic stability compared to the pyridine moiety.

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid

- Structural Features : Incorporates a benzodioxol group, a urea linkage, and a trifluoromethylphenyl substituent.

- Impact : The trifluoromethyl group increases lipophilicity, while the urea moiety enables hydrogen bonding, enhancing target affinity. This compound’s molecular weight (466 g/mol) is significantly higher than the target compound (~241.67 g/mol), influencing pharmacokinetic properties .

2-(4-Carboxypiperidinium-1-yl)pyridine-3-carboxylic acid

- Structural Features : Substitutes pyrrolidine with a piperidine ring (chair conformation) and positions the carboxylic acid on the piperidine.

Bioactivity Comparison

*Estimated based on formula C14H18ClNO3·HCl.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The 2-chloropyridinyl group in the target compound offers moderate lipophilicity, balancing membrane permeability and solubility. In contrast, trifluoromethylphenyl derivatives (e.g., compound in ) exhibit higher logP values, favoring blood-brain barrier penetration.

- Solubility : The carboxylic acid group enhances aqueous solubility, critical for agrochemical formulations. Piperidine analogs (e.g., ) may exhibit lower solubility due to increased hydrophobicity.

- Metabolic Stability: Chlorine substituents on aromatic rings (e.g., ) generally reduce oxidative metabolism, extending half-life compared to non-halogenated analogs.

Biological Activity

1-(2-Chloropyridin-4-yl)pyrrolidine-3-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a chloropyridine moiety and a carboxylic acid group. The structural formula can be represented as follows:

This configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Research indicates that pyrrolidine derivatives, including this compound, exhibit promising anticancer properties. In vitro studies have shown that compounds with similar scaffolds can inhibit cancer cell proliferation effectively. For instance, derivatives of pyrrolidine have been tested against various cancer cell lines, demonstrating significant cytotoxicity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-436 (BRCA1) | 17.4 |

| This compound | CAPAN-1 (BRCA2) | 11.4 |

The structure-activity relationship (SAR) indicates that the presence of the chloropyridine enhances the anticancer activity by facilitating interactions with key cellular targets involved in cancer progression .

Anti-inflammatory Activity

Pyrrolidine derivatives have also been evaluated for their anti-inflammatory potential. Studies suggest that modifications to the carboxylic acid group can enhance anti-inflammatory effects. For example, compounds structurally related to this compound have shown reduced inflammation in animal models, indicating a possible pathway for therapeutic intervention in inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. For example, its interaction with Poly(ADP-ribose) polymerase (PARP) has been documented, where it acts as an inhibitor, leading to synthetic lethality in BRCA-mutated cancer cells . The binding affinity and specificity of this compound are influenced by its structural components, particularly the chloropyridine and carboxylic acid groups.

Case Studies

Several case studies have highlighted the efficacy of pyrrolidine derivatives in preclinical settings:

- Study on Breast Cancer : A study evaluated the effects of this compound on MDA-MB-436 cells, revealing an IC50 value of 17.4 µM, indicating significant cytotoxicity compared to standard treatments .

- Anti-inflammatory Effects : In a model of acute inflammation, derivatives showed a reduction in edema and inflammatory markers when administered at varying doses, suggesting a dose-dependent response .

Q & A

Q. Table 1: Optimization Variables and Impact on Yield

| Variable | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂, XPhos ligand | +25–30% | |

| Solvent | DMF/Toluene | +15% | |

| Hydrolysis Temp | 93–96°C | +20% |

[Basic] Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

A combination of techniques ensures accurate characterization:

- NMR Spectroscopy : For structural elucidation of the pyrrolidine and pyridine moieties ( uses ¹H/¹³C NMR for stereochemical analysis) .

- HPLC : To assess purity (>95% purity criteria in ) .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., crystallographic data in ) .

- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS in ) .

[Advanced] How can researchers resolve discrepancies in spectroscopic data obtained for this compound?

Methodological Answer:

Discrepancies (e.g., unexpected NMR peaks or IR stretches) require:

Cross-Validation : Use complementary techniques (e.g., X-ray vs. NMR for stereochemistry) .

Isotopic Labeling : Track reaction intermediates to confirm structural assignments.

Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (’s surface chemistry studies suggest modeling for reactive intermediates) .

[Advanced] What strategies are recommended for investigating the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

- In Vitro Assays : Use fluorescence-based enzymatic assays to measure IC₅₀ values ( highlights antimicrobial applications) .

- Molecular Docking : Predict binding modes with target enzymes (e.g., using AutoDock Vina) .

- Structure-Activity Relationship (SAR) : Modify the chloropyridine or carboxylic acid groups to assess functional group contributions .

Q. Table 2: Key Biological Assay Parameters

| Assay Type | Target Enzyme | Readout Method | Reference |

|---|---|---|---|

| Fluorescence | Kinase X | IC₅₀ via FRET | |

| Microdilution | Bacterial ATP synthase | MIC values |

[Advanced] How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate activation energies for proposed reaction steps (e.g., cyclization barriers) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (’s surface adsorption studies inform solvent interactions) .

- Retrosynthetic Analysis : Use software like ChemAxon to propose feasible routes based on bond dissociation energies .

[Basic] What are common purification methods for this compound following synthesis?

Methodological Answer:

- Recrystallization : Use ethanol/ethyl acetate mixtures for high-purity solids (’s post-hydrolysis recrystallization) .

- Column Chromatography : Silica gel with dichloromethane/methanol gradients () .

- pH-Controlled Precipitation : Adjust to pH 6.5 with NaOH to isolate carboxylic acid forms () .

[Advanced] What experimental approaches elucidate the mechanism of acid-catalyzed reactions involving this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.